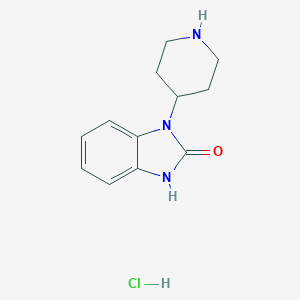

1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Description

1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a bicyclic heterocyclic compound combining a benzimidazolone core with a piperidine moiety. Its molecular formula is C₁₂H₁₅N₃O·HCl, with a molecular weight of 252.72 g/mol (CAS: 6961-12-2) . The hydrochloride salt enhances solubility, making it suitable for pharmacological applications. This scaffold is frequently modified to explore bioactivity, particularly in central nervous system (CNS) and gastrointestinal targets .

Properties

IUPAC Name |

3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQACCWSEYIFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6961-12-2 | |

| Record name | NSC63607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Reaction Steps:

-

Formation of Indole Intermediate :

-

2-(2,2-Dimethoxyethyl)benzenamine undergoes cyclization under acidic conditions (e.g., HCl/EtOH) to yield 1,3-dihydro-2H-benzimidazol-2-one.

-

-

Piperidine Ring Introduction :

-

The intermediate reacts with 1-(2-pyridinylmethyl)-4-piperidinone camphor sulfonate via nucleophilic substitution.

-

-

Hydrochloride Salt Formation :

Key Parameters :

-

Temperature: 80–100°C for cyclization.

-

Yield: ~65–75% after salt formation.

Acid-Catalyzed Condensation with Piperidine Derivatives

A scalable industrial method involves condensing 4-piperidone hydrochloride with o-phenylenediamine derivatives under acidic conditions.

Optimized Protocol (CN106432232A):

-

Protection of 4-Piperidone :

-

4-Piperidone hydrochloride reacts with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone (50%) to form N-Boc-4-piperidone (93% yield).

-

-

Reductive Amination :

-

N-Boc-4-piperidone is treated with sodium borohydride (NaBH₄) and titanium tetraisopropylate (Ti(OiPr)₄) in ethanol to yield 4-amino-1-Boc-piperidine (82% yield).

-

-

Cyclization with o-Phenylenediamine :

Advantages :

Coupling Reactions Using Activating Agents

Modern approaches utilize coupling agents like HOBt (hydroxybenzotriazole) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to link the benzimidazol-2-one and piperidine moieties.

Example (PMC8271538):

-

Intermediate Preparation :

-

p-Chlorobenzyl bromide is converted to phosphonate 24 using tert-butyl diethylphosphonoacetate.

-

-

Coupling with Piperidine Core :

Reaction Conditions :

Purification and Salt Formation

Critical impurities (e.g., dimer compounds) are removed via solvent extraction and recrystallization.

Purification Protocol (WO2010082110A2):

-

Solvent Extraction :

-

Crude 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole HCl is dissolved in water and dichloromethane (DCM).

-

Aqueous ammonia is added to adjust pH to 9–10, separating the DCM layer.

-

-

Salt Formation :

Purity Data :

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Leimgruber-Batcho | 2-(2,2-Dimethoxyethyl)benzenamine | 65–75 | 95–98 | Moderate |

| Acid-Catalyzed | Boc₂O, NaBH₄, Ti(OiPr)₄ | 73–79 | 97–99 | High |

| HOBt/HBTU Coupling | HOBt, HBTU, DIPEA | 70–85 | >99 | High |

| Industrial Purification | DCM, tartaric acid, NaOH | 77–82 | >99.7 | Industrial |

Challenges and Optimization Strategies

-

Impurity Control :

-

Solvent Selection :

-

Catalyst Recycling :

Recent Advances

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzodiazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include oxidized benzodiazole derivatives, reduced benzodiazole derivatives, and various substituted benzodiazole compounds.

Scientific Research Applications

NLRP3 Inhibition

One of the most significant applications of this compound is its role as an NLRP3 inhibitor . NLRP3 (NOD-like receptor protein 3) is a critical component in the inflammatory response, and its overactivation is implicated in various diseases, including autoimmune disorders and neurodegenerative diseases. Research indicates that derivatives of 1-(piperidin-4-yl)-2,3-dihydro-1H-benzodiazol-2-one exhibit promising anti-inflammatory effects by inhibiting IL-1β release in activated macrophages .

Anti-Pyroptotic Activity

Studies have demonstrated that certain derivatives can significantly reduce pyroptosis—a form of programmed cell death associated with inflammation—by inhibiting the NLRP3 inflammasome pathway. For instance, specific compounds derived from this scaffold showed up to 39% inhibition of pyroptotic cell death at concentrations around 10 µM . This activity suggests potential therapeutic applications in treating conditions characterized by excessive inflammation.

In Vitro Studies

In vitro studies have been pivotal in establishing the efficacy of this compound. A study published in Molecules detailed the synthesis of several derivatives and their biological evaluations. The results indicated that modifications to the benzodiazolone structure could enhance anti-inflammatory activity while maintaining low cytotoxicity .

| Compound | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |

|---|---|---|

| Compound 1 | 19.4 ± 0.4 | 24.9 ± 6.3 |

| Compound 2 | 20.3 ± 1.3 | 39.2 ± 6.6 |

| Compound 3 | 18–21 | ~35 |

Computational Studies

Computational modeling has also been employed to predict binding affinities and explore potential mechanisms of action for these compounds against NLRP3. These simulations have provided insights into structural modifications that could enhance binding efficiency and biological activity .

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Halogenation and Substitution

- 4-Bromo Derivative (CAS: Not explicitly listed): Structure: Incorporates a bromine atom at the 4-position of the benzimidazolone ring. Impact: Bromine increases molecular weight (449.01 g/mol) and may enhance binding affinity to hydrophobic pockets in enzymes or receptors . Application: Used in synthesizing inhibitors targeting 8-oxo lesions, highlighting its role in oxidative stress modulation .

Domperidone (CAS: 57808-66-9):

- Structure : Features a 5-chloro substitution and a propyl linker connecting a second benzimidazolone group.

- Impact : Chlorine improves metabolic stability, while the extended structure confers dopamine D₂/D₃ receptor antagonism.

- Application : Clinically used as an antiemetic and gastroprokinetic agent .

- 7-Hydroxy Derivative (CID: 84796017): Structure: Hydroxyl group at the 7-position of the benzimidazolone core.

Linker and Side Chain Variations

Flibanserin Hydrochloride (CAS: 147359-76-0):

Salt and Formulation Differences

- Hydrochloride vs. Free Base :

Comparative Data Table

Research Findings and Pharmacological Insights

- Anti-Pyroptotic Activity : Derivatives with acetamide linkers (e.g., Compound 3) show moderate inhibition of pyroptosis (~35%), while truncating the linker abolishes activity, underscoring the need for optimal spacer length .

- Dopamine Receptor Binding : Domperidone’s dual benzimidazolone structure enhances D₂ receptor affinity (Ki < 10 nM), whereas the parent compound lacks significant binding without analogous substitutions .

- Metabolic Stability : Chlorine or fluorine substituents (e.g., in Domperidone and Flibanserin) reduce cytochrome P450-mediated degradation, extending half-life in vivo .

Biological Activity

1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure

The compound features a piperidine ring and a benzodiazolone moiety, which are significant in influencing its biological properties. The molecular formula is with a molecular weight of approximately 190.24 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate benzodiazolone precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

1. Antiinflammatory Properties

Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, research focusing on NLRP3 inflammasome inhibition demonstrated that certain analogs effectively reduced IL-1β release in LPS-stimulated THP-1 cells . This suggests potential therapeutic applications in inflammatory diseases.

2. Cardiovascular Effects

Compounds related to this structure have shown vasorelaxant activity and heart-rate-reducing effects. In vitro studies revealed that certain derivatives can induce bradycardia, indicating their potential as cardiovascular agents . The mechanism appears to involve modulation of calcium channels and nitric oxide pathways.

3. Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties. In vitro assays have indicated effectiveness against various bacterial strains, although further studies are required to establish the precise mechanisms and efficacy profiles .

Case Studies

Mechanistic Insights

The compound's biological activities are thought to stem from its ability to interact with various molecular targets:

- NLRP3 Inflammasome : The inhibition of this protein complex is crucial for reducing inflammation and preventing cytokine release.

- Calcium Channels : Modulation of these channels may underlie the observed cardiovascular effects.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for confirming the molecular structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Analyze proton and carbon environments to confirm the piperidine and benzodiazol-2-one moieties. Peaks near δ 2.5–3.5 ppm (piperidine protons) and δ 6.5–8.0 ppm (aromatic protons) are typical .

- Mass Spectrometry (MS) : Verify the molecular ion peak (M+H)+ at m/z corresponding to the molecular weight (e.g., ~292.2 for the free base + HCl).

- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) stretching near 1700 cm⁻¹ and N-H stretches in the benzodiazol-2-one ring .

Q. What are the key storage conditions to ensure compound stability?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Similar hydrochloride salts (e.g., Domperidone) degrade under humidity, necessitating desiccants .

- Monitor stability via periodic HPLC analysis (e.g., 95% purity threshold) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation for small crystals (≤0.1 mm). Collect data at low temperature (100 K) to minimize thermal motion .

- Refinement : Employ SHELXL for least-squares refinement. Key parameters:

- R1 < 0.05 for high-quality data.

- Validate hydrogen bonding networks (e.g., N-H···Cl interactions in hydrochloride salts) .

- Validation : Check using CCDC tools for geometric outliers (e.g., bond length/angle deviations) .

Q. How to design competitive binding assays for evaluating 5-HT receptor activity?

- Methodological Answer :

- Radioligand Selection : Use [³H]-8-OH-DPAT for 5-HT1A and [³H]-Ketanserin for 5-HT2A receptors.

- Protocol :

Incubate membranes (e.g., HEK293 cells expressing receptors) with test compound (0.1 nM–10 μM) and radioligand.

Measure displacement using scintillation counting.

Calculate IC50 and Ki via nonlinear regression (e.g., GraphPad Prism).

- Control : Compare to Flibanserin, a benzodiazol-2-one derivative with known 5-HT1A/5-HT2A activity .

Q. How to address discrepancies between HPLC purity and elemental analysis results?

- Methodological Answer :

- Orthogonal Validation :

NMR Purity : Integrate residual solvent peaks (e.g., DMSO-d6) to quantify impurities.

Hygroscopicity Test : Dry the compound under vacuum (24 hr) to rule out moisture interference in elemental analysis .

Mass Balance : Combine HPLC area% with ash content (TGA) for corrected purity.

- Case Study : Domperidone’s QC protocols require dual-method validation (HPLC + combustion analysis) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in different solvent systems?

- Methodological Answer :

- Stepwise Approach :

Solvent Screening : Test in DMSO (stock solution), followed by serial dilution in PBS (pH 7.4) or simulated gastric fluid (pH 1.2).

Dynamic Light Scattering (DLS) : Detect aggregation at low concentrations (≤10 μM).

Co-solvent Strategy : Use cyclodextrins (e.g., HP-β-CD) for aqueous solubility enhancement, as applied to hydrophobic benzodiazol-2-one analogs .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.